9,9-螺二芴-2-硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

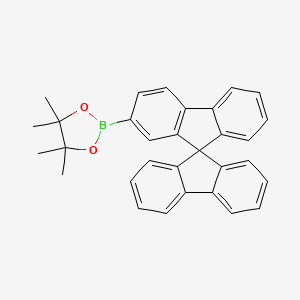

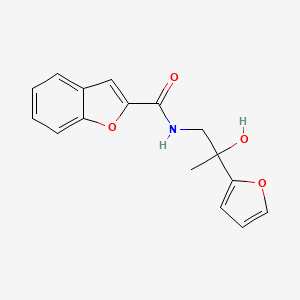

9,9-Spirodifluorene-2-Boronic acid pinacol ester is an organic compound . It is a relatively stable compound that is soluble in solvents .

Synthesis Analysis

This compound can be synthesized by reacting 9,9-Spirodifluorene-2-Boronic Acid with Pinacol . The reaction usually takes place under inert conditions, in either acidic or basic conditions .Molecular Structure Analysis

The molecular formula of this compound is C31H27BO2 . It has a molecular weight of 442.36 .Chemical Reactions Analysis

Pinacol boronic esters, such as 9,9-Spirodifluorene-2-Boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow solid that is stable at room temperature . It has a predicted density of 1.23±0.1 g/cm3 . Its melting point ranges from 248.0 to 252.0 °C, and its predicted boiling point is 585.6±29.0 °C .科学研究应用

Stereospecific Functionalizations and Transformations

Boronic esters, including 9,9-Spirodifluorene-2-Boronic acid pinacol ester, have received much attention over the past decade due to their ability to form highly enantioenriched compounds through both stoichiometric and catalytic methods . These transformations retain the high enantioenrichment of the starting boronic ester, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Protodeboronation

Protodeboronation of pinacol boronic esters, including 9,9-Spirodifluorene-2-Boronic acid pinacol ester, is a radical approach that has been developed . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Synthesis of Diverse Molecules

The boronic ester moiety can be converted into a broad range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity . This makes 9,9-Spirodifluorene-2-Boronic acid pinacol ester a valuable building block in organic synthesis .

Use in Organic Solar Cells

9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester, a related compound, is used as a reactant in the synthesis of a solution-processable nonfullerene electron acceptor used in organic solar cells .

Drug Design

Boronic acids and their derivatives, including 9,9-Spirodifluorene-2-Boronic acid pinacol ester, are used in drug design due to their versatile reactivity, stability, and low toxicity . When considering drug design, boronic acid is further degraded to boric acid, a “green compound”, which is eliminated by the body .

Formal Total Synthesis

The protodeboronation of 9,9-Spirodifluorene-2-Boronic acid pinacol ester has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

作用机制

未来方向

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-2-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)20-17-18-24-23-13-7-10-16-27(23)31(28(24)19-20)25-14-8-5-11-21(25)22-12-6-9-15-26(22)31/h5-19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMLUIPYIYNRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)

![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)

![3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2545043.png)

![N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2545048.png)

![Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2545049.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide](/img/structure/B2545050.png)

![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)